molecular formula C17H20N2 B8621886 1-Biphenyl-2-ylmethyl-piperazine

1-Biphenyl-2-ylmethyl-piperazine

Cat. No.: B8621886
M. Wt: 252.35 g/mol
InChI Key: TYZUZOOKSBLDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Biphenyl-2-ylmethyl-piperazine is a chemical compound built around a privileged scaffold in medicinal chemistry, combining a biphenyl group with a piperazine ring. This structural motif is of significant interest in neuroscience research and drug discovery, particularly for investigating the central nervous system (CNS). The piperazine ring is a common feature in numerous pharmacologically active compounds and is considered a "privileged" structure for its ability to interact with a wide range of biological targets . The biphenyl-piperazine scaffold has been extensively explored in scientific literature for its potential to interact with key G-protein coupled receptors (GPCRs) in the brain . Specifically, research on close structural analogs has shown that this class of compounds can exhibit high binding affinity for serotonin receptors (e.g., the 5-HT 7 receptor), making them valuable tools for studying conditions such as depression and neuropathic pain . Some derivatives have also been investigated for their interaction with the dopamine transporter (DAT) as potential "atypical" inhibitors, which may inform research into psychostimulant use disorders . The presence of the biphenyl group allows the molecule to occupy specific hydrophobic pockets in target proteins, while the piperazine ring enables fine-tuning of the molecule's physicochemical properties . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring a safe working environment and complying with all relevant local, state, and federal regulations.

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

1-[(2-phenylphenyl)methyl]piperazine

InChI

InChI=1S/C17H20N2/c1-2-6-15(7-3-1)17-9-5-4-8-16(17)14-19-12-10-18-11-13-19/h1-9,18H,10-14H2

InChI Key

TYZUZOOKSBLDJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

1-Biphenyl-3-yl-piperazine (CAS: 115761-61-0)

  • Structural Difference : The biphenyl group is attached at the 3-position instead of the 2-position.
  • Impact : Positional isomerism influences steric and electronic interactions with biological targets. The 2-yl substitution in this compound may enhance binding affinity to receptors requiring planar aromatic systems compared to the 3-yl isomer .

1-(2-Methylbenzyl)piperazine (CAS: MFCD02256026)

  • Structural Difference : A methyl group replaces the biphenyl moiety.
  • Methyl substituents, as in 1-(2-Methylbenzyl)piperazine, are smaller and may favor metabolic stability .

1-(4-Fluorophenyl)piperazine (CAS: 2252-63-3)

  • Structural Difference : A single fluorine atom replaces the biphenyl group.
  • Impact : Fluorine’s electron-withdrawing effect enhances dipole interactions and metabolic resistance. The biphenyl group’s bulkiness in this compound may confer higher receptor selectivity but lower solubility .

Pharmacological and Therapeutic Comparisons

1-(3,4-Methylenedioxyphenyl)piperazine (MDPP)

  • Activity : MDPP acts as a serotonin receptor agonist, linked to psychoactive effects.
  • Comparison : The biphenyl group in this compound lacks the methylenedioxy ring, reducing serotonergic activity but possibly increasing affinity for dopamine receptors .

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

  • Activity : MT-45 is an analgesic opioid receptor agonist.
  • Comparison : The biphenylmethyl substituent in this compound lacks the diphenylethyl chain critical for opioid binding, suggesting divergent therapeutic applications .

Preparation Methods

Reaction Mechanism and Conditions

The reductive amination method involves the condensation of 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde with piperazine derivatives, followed by reduction. Sodium triacetoxyborohydride (STAB) serves as the reducing agent in a tetrahydrofuran (THF)/toluene solvent system (1:1 v/v) at room temperature for 8 hours. This one-pot reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine.

Key Steps:

  • Imine Formation : The aldehyde reacts with the primary amine group of piperazine under inert conditions.

  • Reduction : STAB selectively reduces the imine bond without affecting other functional groups.

  • Deprotection : A Boc-protected piperazine precursor undergoes acidolysis using hydrochloric acid in isopropyl alcohol/water (70°C, 5 hours) to yield the final product.

Optimization Parameters

  • Solvent System : THF/toluene mixture enhances reagent solubility while minimizing side reactions.

  • Stoichiometry : A 1:1 molar ratio of aldehyde to piperazine ensures complete conversion.

  • Yield : 80.1% after purification via column chromatography.

Characterization Data

  • Molecular Formula : C₁₉H₂₇ClN₂

  • Molecular Weight : 318.88 g/mol

  • Purity : >95% (HPLC analysis).

Nucleophilic Substitution Method

Reaction Design

This approach employs 2-bromomethylbiphenyl as the electrophilic component, reacting with piperazine under basic conditions. Potassium carbonate (K₂CO₃) facilitates deprotonation of piperazine, enhancing its nucleophilicity. The reaction occurs in polar aprotic solvents (e.g., dimethylformamide) at 80–120°C for 12–24 hours.

Key Steps:

  • Alkylation : Piperazine attacks the benzyl bromide, displacing the bromide ion.

  • Work-Up : Aqueous extraction removes unreacted starting materials and inorganic salts.

  • Crystallization : The product is purified via recrystallization from ethanol/water.

Optimization Parameters

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in driving the reaction to completion.

  • Solvent : DMF accelerates the reaction due to its high polarity and boiling point.

  • Yield : 65–70% after purification.

Characterization Data

  • Molecular Formula : C₁₇H₂₀N₂

  • Molecular Weight : 252.36 g/mol

  • Melting Point : 128–130°C (lit. 130°C).

Comparative Analysis of Methods

Table 1: Method Comparison

ParameterReductive AminationNucleophilic Substitution
Starting Materials Aldehyde derivativeBenzyl bromide derivative
Reaction Time 8 hours12–24 hours
Temperature 20°C80–120°C
Yield 80.1%65–70%
Purity >95%90–93%
Scalability High (industrial use)Moderate

Advantages and Limitations

  • Reductive Amination : Higher yields and purity but requires expensive boron-based reagents.

  • Nucleophilic Substitution : Cost-effective but suffers from longer reaction times and moderate yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.